Leucomethylthioninium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Leucomethylthioninium can be synthesized through various methods. One common approach involves the reduction of methylthioninium chloride (methylene blue) to its leuco form. This reduction can be achieved using reducing agents such as sodium dithionite under controlled conditions . Industrial production methods often involve the stabilization of the reduced form using hydromethanesulfonate to form leuco-methylthioninium bis(hydromethanesulfonate) .
化学反応の分析
Leucomethylthioninium undergoes several types of chemical reactions, including oxidation and reduction. The compound exists in equilibrium between its reduced (this compound) and oxidized (methylthioninium) forms . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like sodium dithionite . The major products formed from these reactions are the oxidized and reduced forms of the compound .
科学的研究の応用
Leucomethylthioninium has a wide range of scientific research applications. In chemistry, it is used as a redox indicator due to its reversible oxidation-reduction properties . In biology and medicine, it is primarily studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia . The compound acts as a tau aggregation inhibitor, preventing the formation of tau protein aggregates that are characteristic of these diseases . Additionally, this compound has been investigated for its neuroprotective effects and its ability to enhance cognitive function .
作用機序
The mechanism of action of leucomethylthioninium involves its ability to inhibit tau protein aggregation. The compound binds to tau monomers and prevents their aggregation into neurofibrillary tangles . This inhibition is achieved through the oxidation of cysteine residues in tau proteins, leading to the formation of disulfide bonds . The molecular targets and pathways involved include the tau protein and its aggregation pathway .
類似化合物との比較
Leucomethylthioninium is often compared to other tau aggregation inhibitors, such as methylthioninium chloride (methylene blue) and its derivatives . While both compounds share similar mechanisms of action, this compound has improved pharmacokinetic properties, including better absorption and bioavailability . Other similar compounds include hydromethylthionine mesylate and other derivatives of methylthioninium chloride . The uniqueness of this compound lies in its stabilized reduced form, which enhances its therapeutic potential .
特性
分子式 |
C16H21N3S+2 |
---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3/p+2 |
InChIキー |
QTWZICCBKBYHDM-UHFFFAOYSA-P |
正規SMILES |
C[NH+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[NH+](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。